N-[1-(3-bromophenyl)ethyl]oxan-4-amine
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Overview
Description
N-[1-(3-bromophenyl)ethyl]oxan-4-amine is an organic compound with the molecular formula C13H18BrNO It is a brominated derivative of oxan-4-amine, featuring a bromophenyl group attached to the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-bromophenyl)ethyl]oxan-4-amine typically involves the bromination of a precursor compound followed by amination. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-bromophenyl)ethyl]oxan-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce de-brominated compounds. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
N-[1-(3-bromophenyl)ethyl]oxan-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(3-bromophenyl)ethyl]oxan-4-amine involves its interaction with molecular targets and pathways within biological systems. The bromophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-bromophenyl)oxan-4-amine: A similar compound with a slightly different structure, featuring a bromophenyl group directly attached to the oxan-4-amine.
N-[2-(4-bromophenyl)ethyl]oxan-4-amine: Another related compound with the bromophenyl group attached to a different position on the ethyl chain.
Uniqueness
N-[1-(3-bromophenyl)ethyl]oxan-4-amine is unique due to its specific structural arrangement, which can influence its chemical reactivity and biological activity. The position of the bromophenyl group and the ethyl chain can affect how the compound interacts with other molecules, making it distinct from its similar counterparts.
Properties
Molecular Formula |
C13H18BrNO |
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Molecular Weight |
284.19 g/mol |
IUPAC Name |
N-[1-(3-bromophenyl)ethyl]oxan-4-amine |
InChI |
InChI=1S/C13H18BrNO/c1-10(11-3-2-4-12(14)9-11)15-13-5-7-16-8-6-13/h2-4,9-10,13,15H,5-8H2,1H3 |
InChI Key |
FSDBQSZKJKWQKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NC2CCOCC2 |
Origin of Product |
United States |
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